molecular formula C7H5N3O B100659 Pyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 16952-64-0

Pyrido[4,3-d]pyrimidin-4(3H)-one

Numéro de catalogue B100659
Numéro CAS: 16952-64-0
Poids moléculaire: 147.13 g/mol
Clé InChI: RADMRAMXLLLVGG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pyrido[4,3-d]pyrimidin-4(3H)-one is a chemical compound that has been studied for its potential applications in medicinal chemistry . It has been described as a cell-permeable inhibitor of the KDM4 and KDM5 subfamilies of JmjC histone lysine demethylases .


Synthesis Analysis

The synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-one can be achieved from 4-amino-nicotinic acid. Treatment of either a pyrido[4,3-d][1,3]oxazin-4-one or an ethyl 4-amidonicotinate with amines yields a 4-amidonicotinamide which may be cyclised by longer contact with the amine, or by heat, to give a pyrido[4,3-d]-pyrimidin-4(3H)-one .


Molecular Structure Analysis

The molecular structure of Pyrido[4,3-d]pyrimidin-4(3H)-one is characterized by a pyridopyrimidine core, which can be functionalized at various positions to yield different derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pyrido[4,3-d]pyrimidin-4(3H)-one can vary depending on its specific derivatives and substitutions. For instance, C2-substituted derivatives are no longer substrates for aldehyde oxidase .

Applications De Recherche Scientifique

Anticancer Agents

Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their potential as anticancer agents . These compounds have shown selective activities against certain cancer cell lines, including breast and renal cancers . The structure-activity relationship (SAR) studies of these derivatives facilitate the development of new anticancer drugs.

Kinase Inhibition

The fused pyrimidine structure of Pyrido[4,3-d]pyrimidin-4(3H)-one makes it an excellent scaffold for kinase inhibitor development. Kinases are enzymes that play a crucial role in various cellular processes, and their dysregulation is associated with diseases like cancer. By inhibiting specific kinases, these compounds can serve as targeted therapies .

Synthetic Methodologies

This compound class serves as starting materials for the synthesis of more complex molecules. For instance, they are used in the multi-step synthesis of tetrahydropteroic acid derivatives , which are important in medical chemistry for their biological activities .

Molecular Docking Studies

Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives are used in molecular docking studies to understand their interaction with biological targets. These studies help in predicting the orientation and binding affinity of these compounds within the active sites of enzymes or receptors .

Antiproliferative Activity

These compounds exhibit antiproliferative activity against various cancer cell lines. By inhibiting cell proliferation, they can potentially prevent the spread of cancerous cells. The IC50 values, which indicate the effectiveness of these compounds, are determined through in vitro assays .

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are performed with Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives to evaluate their binding stabilities with receptors. MD simulations provide insights into the dynamic behavior of these compounds when interacting with their biological targets .

Mécanisme D'action

Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives have been reported to act as potent inhibitors of JmjC histone N-methyl lysine demethylases (KDM), which bind to Fe(II) in the active site .

Orientations Futures

The future directions of research on Pyrido[4,3-d]pyrimidin-4(3H)-one could involve further exploration of its potential applications in medicinal chemistry, particularly as inhibitors of histone lysine demethylases . Additionally, more research could be done to explore the properties of various derivatives of Pyrido[4,3-d]pyrimidin-4(3H)-one .

Propriétés

IUPAC Name

3H-pyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h1-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADMRAMXLLLVGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343501
Record name Pyrido[4,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[4,3-d]pyrimidin-4(3H)-one

CAS RN

16952-64-0
Record name Pyrido[4,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrido[4,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Pyrido[4,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
Pyrido[4,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
Pyrido[4,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Pyrido[4,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
Pyrido[4,3-d]pyrimidin-4(3H)-one

Q & A

A: A key target for these compounds is the Calcium Sensing Receptor (CaSR). [] Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives act as antagonists of CaSR, potentially impacting bone mineral homeostasis. [, ] This antagonistic action makes them promising candidates for exploring therapies for conditions like osteoporosis. [] Further research has focused on their potential as microsomal prostaglandin E2 Synthase-1 inhibitors. [, ] These enzymes play a role in inflammation, making such inhibitors of interest for inflammatory diseases.

A: While the core structure of Pyrido[4,3-d]pyrimidin-4(3H)-one is consistent, numerous derivatives exist with variations in substituents. Therefore, providing specific details like molecular formula and weight requires considering each derivative separately. Spectroscopic data, including 1H NMR, IR, MS, and elemental analysis, have been used to confirm the structure of newly synthesized derivatives. [, , , , , , , , ] Single-crystal X-ray diffraction studies have also provided detailed structural insights for several specific derivatives. [, , , , , , ]

ANone: The research primarily focuses on Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives as biologically active compounds rather than catalysts. Therefore, information regarding their catalytic properties, reaction mechanisms, selectivity, and applications in catalytic processes is limited within the provided context.

A: Density Functional Theory (DFT) calculations have been employed to investigate the electronic factors influencing the inhibitory activity of Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives against mPGES-1. [] These calculations, performed at the B3LYP/6-31G(d,p) level, aimed to uncover the relationship between electronic structure and inhibitory potency. [] Furthermore, molecular docking simulations were performed using a crystal structure of human mPGES-1 to complement the DFT studies. [] These simulations helped propose a partial pharmacophore and suggested potential interactions between specific atoms in the derivatives and amino acid residues within the enzyme's active site. []

A: Research highlights the impact of structural modifications on the biological activity of these compounds. [, , , , , , , ] For example, introducing a trifluoromethyl group at the 5-position was found to improve oral activity and pharmacokinetic properties. [, ] Studies on piperazinyl Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives revealed that small alkyl groups at the 3-position and specific piperazinyl-butyl groups at the 2-position enhanced their binding affinity to the α2δ-1 subunit of voltage-gated calcium channels. [] These findings suggest that modifications to the core structure can significantly influence potency, selectivity, and other pharmacological characteristics. [, , , , , , , , ]

A: Research primarily focuses on synthesizing and evaluating the biological activity of these compounds. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While specific details regarding their stability under various conditions and formulation strategies to enhance stability, solubility, or bioavailability are limited in the provided context, the advancement of certain derivatives to preclinical studies suggests efforts to address these aspects. []

A: While the provided research mentions in vivo safety assessments of a specific Pyrido[4,3-d]pyrimidin-4(3H)-one derivative in rats, it lacks detailed information about specific in vitro and in vivo efficacy studies, including cell-based assays and animal models. [] The research primarily focuses on synthesis, structural characterization, and preliminary activity evaluations. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Further research is necessary to evaluate their efficacy thoroughly.

ANone: As the research primarily focuses on the initial stages of drug discovery and development for Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, information regarding resistance mechanisms and cross-resistance profiles is currently limited.

A: Research indicates that while some Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives exhibit promising pharmacological activity, they may also present toxicological challenges. [] For instance, a specific derivative, (R)-2-(2-hydroxyphenyl)-3-(1-phenylpropan-2-yl)-5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-one (compound 1), demonstrated a potential for reactive metabolite (RM) formation, specifically through glutathione (GSH) conjugation, in human liver microsomes. [] This metabolic pathway involved CYP3A4-mediated oxidation of the phenol ring to a catechol, which could be further oxidized to an electrophilic ortho-quinone species. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.